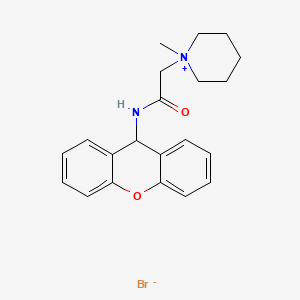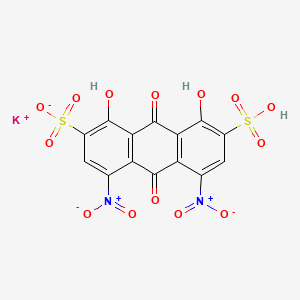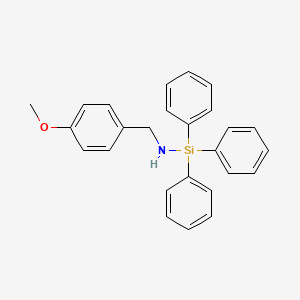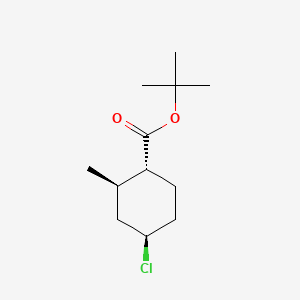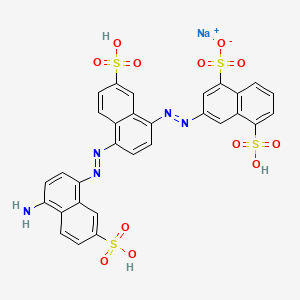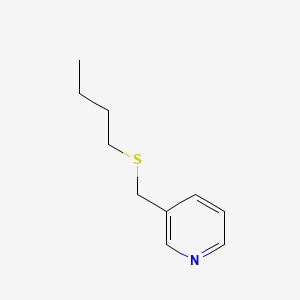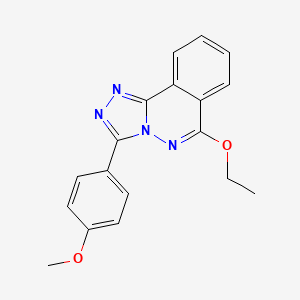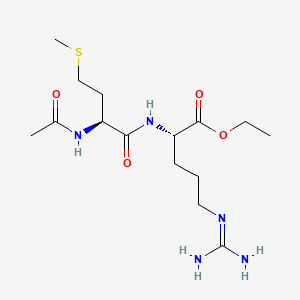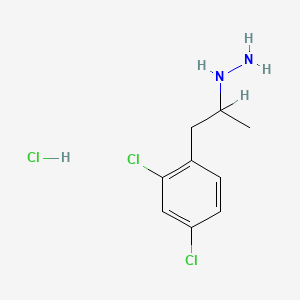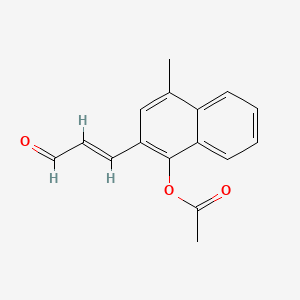
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal is an organic compound that features a naphthalene ring substituted with an acetyloxy group and a propenal side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal typically involves multi-step organic reactions. One common method includes the acetylation of 4-methyl-2-naphthol to introduce the acetyloxy group, followed by the formation of the propenal side chain through an aldol condensation reaction. The reaction conditions often require the use of catalysts such as pyridine and bases like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the propenal side chain can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(Acetyloxy)-2-naphthalenyl)-2-propenal: Similar structure but lacks the methyl group.
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-butenal: Similar structure with a butenal side chain instead of propenal.
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propanol: Similar structure with a propanol side chain instead of propenal.
Uniqueness
The uniqueness of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both the acetyloxy group and the propenal side chain allows for a wide range of chemical modifications and biological interactions.
Propriétés
Numéro CAS |
96550-69-5 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
[4-methyl-2-[(E)-3-oxoprop-1-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C16H14O3/c1-11-10-13(6-5-9-17)16(19-12(2)18)15-8-4-3-7-14(11)15/h3-10H,1-2H3/b6-5+ |
Clé InChI |
GAUFJIQFNDPJHQ-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)/C=C/C=O |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


